1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification Techniques
- Facile Synthesis of Hydroxamic Acids and Ureas : A method involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids under mild conditions, showing potential for environmental-friendly and cost-effective synthesis strategies (Thalluri et al., 2014).
Biological Activities
- Antiproliferative Screening of Urea Derivatives : Novel compounds, including urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties, were synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing significant activity, especially against breast carcinoma MCF-7 cell line (Perković et al., 2016).
Chemical Stability and Reactions
- Stability and Reactivity of Urea Derivatives : Hindered trisubstituted ureas demonstrated unique reactivity under neutral conditions, suggesting their utility in synthetic chemistry for amine protection and conversion, highlighting the versatility of urea compounds in chemical transformations (Hutchby et al., 2009).
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)12-2-1-3-13(9-12)23-17(25)22-7-6-14(24)11-4-5-15-16(8-11)27-10-26-15/h1-5,8-9,14,24H,6-7,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOROSFWRQONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.